molecular formula C15H24ClNO2 B3028791 (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride CAS No. 328933-65-9

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride

Cat. No.: B3028791
CAS No.: 328933-65-9
M. Wt: 285.81
InChI Key: JSYLWPOYCPGSBJ-UHFFFAOYSA-N
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Description

“(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride” is an organic compound with the CAS Number: 328933-65-9 . It has a molecular weight of 285.81 and is also known as 4-(2-AEP)PM.


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(2-azepan-1-ylethoxy)benzoic acid ethyl ester with lithium aluminum hydride in tetrahydrofuran. The solution is stirred overnight at room temperature, after which tetrahydrofuran and aqueous ammonia are added. The solution is then filtered through a celite pad, and the solvent is evaporated in vacuo to provide methanol.


Molecular Structure Analysis

The molecular formula of this compound is C15H23NO2 . The IUPAC name is this compound . The InChI code is 1S/C15H23NO2.ClH/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16;/h5-8,17H,1-4,9-13H2;1H .


Chemical Reactions Analysis

This compound is an intermediate in the synthesis of Bazedoxifene-d4 , a nonsteroidal selective estrogen receptor modulator (SERM) . It can also be used to synthesize 4-[2-(1-AZEPANYL)ETHOXY]BENZYL CHLORIDE HCL .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 285.81 and a molecular formula of C15H23NO2 . It is soluble in water and ethanol.

Scientific Research Applications

  • Stereoselective Synthesis and Ring Expansion : The molecule has been utilized in the stereoselective synthesis and ring expansion of chiral-bridged azepanes. This process, involving aziridinium intermediates, leads to the formation of novel 2-azabicyclo[3.2.1]octane systems with specific configurations at the carbon atoms (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).

  • Catalytic Reactions : The compound has been studied in catalytic reactions such as the aza-Piancatelli rearrangement, where it undergoes smooth transformation with aryl amines, leading to the synthesis of cyclopentenone derivatives (Reddy et al., 2012). Additionally, in another study involving In(OTf)3 catalysis, it demonstrated efficient tandem aza-Piancatelli rearrangement and Michael reaction for synthesizing benzo[b][1,4]thiazine and oxazine derivatives (Reddy et al., 2012).

  • Corrosion Inhibition Studies : Research has also investigated its derivatives' effectiveness as corrosion inhibitors in various mediums. For instance, specific oxazole derivatives, including a variant of this compound, have shown significant corrosion inhibition on mild steel in hydrochloric acid, revealing a correlation between molecular structure and inhibition efficiency (Rahmani et al., 2018).

  • Enantioselective Catalysis : Enantioselective epoxidation of α,β-enones, using a related compound as a catalyst, has been documented to produce epoxides in good yields and high enantioselectivities, indicating its potential in asymmetric synthesis (Lu, Xu, Liu, & Loh, 2008).

  • Drug Synthesis and Analysis : In the pharmaceutical realm, this compound and its derivatives have been explored for synthesizing intermediates of various drugs. For example, a study focused on synthesizing key intermediates of aprepitant, demonstrating the compound's utility in medicinal chemistry (Zhang, 2012).

  • Optimization in Kinase Inhibition : The compound has been involved in the optimization of novel azepane derivatives as protein kinase B inhibitors, indicating its potential in developing therapeutic agents (Breitenlechner et al., 2004).

  • Material Science Applications : In material science, it has been used as a thiol protecting group in peptoid synthesis, highlighting its multifunctionality and potential in materials chemistry (Qiu et al., 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261 . In case of exposure, it is advised to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water in case of skin contact, rinse thoroughly with plenty of water for at least 15 minutes in case of eye contact, and never give anything by mouth to an unconscious person .

Future Directions

The compound is used for R&D purposes . It is an intermediate in the synthesis of Bazedoxifene-d4 , a nonsteroidal selective estrogen receptor modulator (SERM) used as an antiosteoporotic . Future research may explore its potential uses in other applications.

Biochemical Analysis

Biochemical Properties

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with selective estrogen receptor modulators (SERMs) such as Bazedoxifene . These interactions can influence the activity of estrogen receptors, which are critical in regulating various physiological processes. The nature of these interactions involves binding to the receptor sites, potentially altering their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with estrogen receptors can lead to changes in gene expression profiles, affecting cellular proliferation, differentiation, and apoptosis . Additionally, it may impact metabolic pathways by altering the flux of metabolites and the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an agonist or antagonist to specific receptors, such as estrogen receptors, thereby modulating their activity . This modulation can result in the inhibition or activation of downstream signaling pathways, leading to changes in cellular responses. The compound may also influence enzyme activity, either by direct binding or by altering the expression of genes encoding these enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Its degradation products and their potential effects on cells need further investigation. Long-term exposure to the compound in in vitro or in vivo studies may reveal additional insights into its temporal effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating receptor activity without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect the metabolic flux and levels of metabolites, potentially influencing the overall metabolic state of the cells. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s ability to cross cellular membranes and its affinity for various tissues influence its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell This localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes

Properties

IUPAC Name

[4-[2-(azepan-1-yl)ethoxy]phenyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16;/h5-8,17H,1-4,9-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYLWPOYCPGSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=CC=C(C=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328933-65-9
Record name Benzenemethanol, 4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328933-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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